Cas no 2034262-91-2 (1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone)

1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone is a specialized heterocyclic compound featuring a thiazolidine core linked to an imidazolidinone moiety via a carbonyl bridge, with a trifluoromethylphenyl substituent. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound is of interest in medicinal chemistry and agrochemical research, where its scaffold may serve as a key intermediate or active pharmacophore. Its rigid, fused-ring system offers potential for selective interactions with biological targets, while the carbonyl linkage provides synthetic versatility for further derivatization. The product is typically handled under controlled conditions due to its reactive functional groups.
1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone structure
2034262-91-2 structure
Product Name:1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone
CAS No:2034262-91-2
MF:C14H14F3N3O2S
MW:345.340072154999
CID:5378666
Update Time:2025-05-20

1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone Chemical and Physical Properties

Names and Identifiers

    • 1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone
    • Inchi: 1S/C14H14F3N3O2S/c15-14(16,17)10-3-1-9(2-4-10)11-19(7-8-23-11)13(22)20-6-5-18-12(20)21/h1-4,11H,5-8H2,(H,18,21)
    • InChI Key: JDMRHAXZZKZCMV-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C(N2CCSC2C2=CC=C(C(F)(F)F)C=C2)=O)CCN1

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.69±0.20(Predicted)

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Additional information on 1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone

1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone: A Comprehensive Overview

The compound with CAS No. 2034262-91-2, known as 1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a trifluoromethyl-substituted phenyl group and a thiazolidinyl moiety linked to an imidazolidinone ring. These structural elements contribute to its potential as a drug candidate, particularly in the development of therapies targeting various diseases.

Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the pharmacokinetic properties of drug candidates. The presence of this group in the compound suggests improved stability and bioavailability, making it a promising lead for further research. Additionally, the thiazolidinyl moiety is known for its ability to form hydrogen bonds, which can enhance the molecule's interaction with biological targets.

The synthesis of 1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound is suitable for biological testing. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process.

In terms of applications, this compound has shown potential in several therapeutic areas. For instance, preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and other inflammatory disorders. Furthermore, its imidazolidinone core has been linked to anti-cancer properties, with recent research indicating its ability to induce apoptosis in cancer cells.

The pharmacokinetic profile of 1-[[2-[4-(Trifluoromethyl)phenyl]-3-thiazolidinyl]carbonyl]-2-imidazolidinone has been extensively studied. Results from animal models reveal favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. These findings underscore its potential as a safe and effective drug candidate.

Despite its promising attributes, further research is required to fully elucidate the mechanism of action and optimize its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive advancements in this area.

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